molecular formula C21H24N2O4S B13802384 2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid

2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13802384
M. Wt: 400.5 g/mol
InChI Key: ODNFKZGAPNSCNW-UHFFFAOYSA-N
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Description

2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a hexyloxy group, a benzoyl group, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common method starts with the preparation of the 4-(Hexyloxy)benzoyl chloride, which is then reacted with thiosemicarbazide to form the intermediate compound. This intermediate is further reacted with 2-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hexyloxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4-hexoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C21H24N2O4S/c1-2-3-4-7-14-27-16-12-10-15(11-13-16)19(24)23-21(28)22-18-9-6-5-8-17(18)20(25)26/h5-6,8-13H,2-4,7,14H2,1H3,(H,25,26)(H2,22,23,24,28)

InChI Key

ODNFKZGAPNSCNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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